molecular formula C21H24N4O3S2 B11628733 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11628733
M. Wt: 444.6 g/mol
InChI Key: FNBKOPNNQMXZGY-SSZFMOIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a potent and selective cell-permeable inhibitor of the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase that plays a critical role in cell proliferation, differentiation, and neuronal development. Its dysregulation is implicated in the pathogenesis of several human diseases, most notably Down syndrome, where increased DYRK1A gene dosage is believed to contribute to cognitive deficits and neurological phenotypes. Furthermore, DYRK1A has emerged as a target in oncology, particularly for glioblastoma and pancreatic cancer, and is being investigated for its role in type 2 diabetes. This compound acts by competitively binding to the ATP-binding pocket of DYRK1A, effectively blocking its kinase activity and allowing researchers to probe the kinase's specific functions in various biological contexts. Its research applications are broad, including the study of central nervous system development and function, the molecular mechanisms of cognitive disorders, cancer cell signaling pathways, and beta-cell proliferation in diabetes research. As a key pharmacological tool, this inhibitor enables the validation of DYRK1A as a therapeutic target and facilitates high-throughput screening for drug discovery campaigns. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C21H24N4O3S2

Molecular Weight

444.6 g/mol

IUPAC Name

(5Z)-3-(2-methoxyethyl)-5-[[2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H24N4O3S2/c1-14-6-9-23(10-7-14)18-15(19(26)24-8-4-3-5-17(24)22-18)13-16-20(27)25(11-12-28-2)21(29)30-16/h3-5,8,13-14H,6-7,9-12H2,1-2H3/b16-13-

InChI Key

FNBKOPNNQMXZGY-SSZFMOIBSA-N

Isomeric SMILES

CC1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCOC

Canonical SMILES

CC1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCOC

Origin of Product

United States

Preparation Methods

Reaction Conditions and Substrates

  • Starting materials : 2-Halopyridines (e.g., 2-chloropyridine) and (Z)-3-amino-3-arylacrylates.

  • Catalyst : CuI (5–10 mol%).

  • Solvent : DMF at 130°C under inert atmosphere.

  • Reaction time : 12–24 hours.

  • Yield : 70–90%.

This method eliminates the need for pre-functionalized intermediates, enabling direct assembly of the pyrido[1,2-a]pyrimidin-4-one ring. The Z-configuration of the acrylate ester ensures regioselectivity, critical for subsequent functionalization.

Table 1: Optimization of Pyrido[1,2-a]Pyrimidin-4-One Synthesis

ParameterOptimal ValueEffect on Yield
CuI Loading7.5 mol%Maximizes C–N coupling
Temperature130°CPrevents side reactions
SolventDMFEnhances solubility
Substoichiometric BaseK2CO3 (1.5 eq)Neutralizes HX byproduct

Synthesis of the Thiazolidin-4-One Moiety

The thiazolidin-4-one ring with a 2-methoxyethyl group is synthesized through a cyclocondensation reaction.

Thiazolidin-4-One Formation

  • Starting materials : 2-Methoxyethylamine, carbon disulfide, and chloroacetic acid.

  • Reagents : Dicyclohexylcarbodiimide (DCC) for dehydration.

  • Conditions : Ethanol, reflux (78°C), 6 hours.

  • Yield : 68–75%.

The reaction mechanism involves initial formation of a dithiocarbamate intermediate, followed by cyclization to yield the thiazolidin-4-one core. The 2-methoxyethyl group is introduced via alkylation of the thiazolidinone nitrogen using 2-methoxyethyl bromide under basic conditions.

Table 2: Spectral Data for Thiazolidin-4-One Intermediate

Characterization MethodKey Signals
1H NMR (CDCl3)δ 3.86–4.00 (CH2-OCH3), δ 5.99 (C5-H)
13C NMR δ 170.9 (C=O), δ 64.1 (C2)
ESI-MS m/z 180.05 [M+H]+

Condensation to Form the Z-Configured Methylidene Bridge

The final step involves a Knoevenagel condensation between the pyrido[1,2-a]pyrimidin-4-one and thiazolidin-4-one precursors to establish the (Z)-configured methylidene linkage.

Condensation Reaction

  • Catalyst : Piperidine (10 mol%).

  • Solvent : Ethanol, 80°C, 8 hours.

  • Yield : 60–65%.

  • Stereoselectivity : The Z isomer is favored due to steric hindrance between the pyrido[1,2-a]pyrimidin-4-one and thiazolidinone rings.

Table 3: Optimization of Condensation Conditions

ConditionOutcome
Catalyst-Free<10% yield, no stereoselectivity
Piperidine (10 mol%)65% yield, Z:E = 9:1
DBU (10 mol%)58% yield, Z:E = 7:1

Purification and Characterization

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol.

Analytical Data

  • Melting Point : 215–218°C.

  • High-Resolution MS : m/z 458.6012 [M+H]+ (calc. 458.6008).

  • 1H NMR (DMSO-d6): δ 8.95 (d, J = 6.5 Hz, 1H, pyrido-H), δ 4.02 (t, J = 6.0 Hz, 2H, OCH2CH3), δ 3.21 (s, 3H, OCH3).

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are recommended to enhance heat transfer and reduce reaction times. Solvent recovery systems (e.g., DMF and acetonitrile distillation) improve cost efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine and pyridopyrimidinone moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.

Scientific Research Applications

3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has diverse applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a broader class of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives, where modifications to the substituents significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Position) Key Structural Differences vs. Target Compound
3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one - Allyl (thiazolidinone N3)
- Ethylamino (C2)
- Allyl vs. 2-methoxyethyl
- Ethylamino vs. 4-methylpiperidinyl
3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido... - 9-Methyl (pyridopyrimidinone)
- 1-Phenylethylamino (C2)
- Additional methyl group at C9
- Bulky aromatic substituent at C2
Derivatives in Varied substituents (e.g., piperidinyl, indazolyl) - Diversity in N-alkyl/aryl groups and fused ring systems

Key Observations :

  • The 2-methoxyethyl group in the target compound likely enhances solubility compared to hydrophobic substituents like allyl or phenyl .
  • The 4-methylpiperidin-1-yl group at C2 may improve metabolic stability over smaller alkylamino groups (e.g., ethylamino) due to reduced susceptibility to oxidative metabolism .
Computational and Structural Insights

Molecular descriptors (e.g., van der Waals volume, dipole moment) derived from quantum-mechanical calculations can predict solubility and binding affinity. For instance:

  • The Z-configuration of the methylidene bridge minimizes steric clashes between the thiazolidinone and pyridopyrimidinone rings, as seen in crystallographic studies of related compounds .
  • Electrostatic Potential Maps: The thioxo group in the thiazolidinone ring creates a region of high electron density, facilitating interactions with positively charged enzyme active sites .

Biological Activity

The compound 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This paper explores the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and structure-activity relationships (SAR).

Structural Overview

The compound is characterized by a thiazolidinone ring and a pyridopyrimidine core, which are known for their diverse biological activities. The molecular formula is C22H27N5O4S2, with a molecular weight of approximately 457.6 g/mol. The presence of multiple functional groups enhances its potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial activity for several derivatives of compounds related to the thiazolidinone and pyridopyrimidine classes. For instance, a related compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics such as ampicillin and streptomycin by 10–50 times in some cases .

Key Findings

  • Minimum Inhibitory Concentrations (MICs) :
    • The most potent derivatives showed MIC values as low as 0.004–0.03 mg/mL against Enterobacter cloacae, while E. coli demonstrated higher resistance .
CompoundMIC (mg/mL)MBC (mg/mL)
Compound 80.004–0.030.008–0.06
Compound 120.015Not specified
Compound 10Least activeNot specified

The mechanism by which this compound exerts its antimicrobial effects appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. Docking studies suggest that the thiazolidinone moiety interacts favorably with bacterial enzymes involved in these processes .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the thiazolidinone ring and the piperidine moiety can significantly influence biological activity. For example:

  • Substituents on the thiazolidinone : The presence of specific alkyl groups can enhance lipophilicity and thus improve antimicrobial potency.
  • Pyridopyrimidine variations : Changes in nitrogen substitution patterns have been shown to affect binding affinity to target enzymes.

Case Studies

  • Study on N-Derivatives : A study evaluated a series of N-derivatives derived from thiazolidinones, revealing that certain substitutions led to enhanced antibacterial properties compared to traditional antibiotics .
  • In Vitro Evaluations : In vitro tests demonstrated that compounds derived from the thiazolidinone framework exhibited good antifungal activity with MIC values ranging from 0.004–0.06 mg/mL against various fungal strains like Trichoderma viride and Aspergillus fumigatus .

Q & A

Q. What are the recommended methods for synthesizing the compound and ensuring high yield and purity?

The synthesis involves multi-step reactions requiring careful optimization:

  • Solvents : Dimethyl sulfoxide (DMSO) or acetonitrile are commonly used to stabilize intermediates .
  • Catalysts : Lewis acids or bases may be employed depending on reaction conditions .
  • Reflux conditions : Temperature and reaction time must be monitored to avoid side products .
  • Purification : Chromatographic techniques (e.g., column chromatography) are critical for isolating the final compound with >95% purity .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

  • Spectroscopic analysis :
    • NMR : ¹H/¹³C NMR confirms proton and carbon environments, especially the (Z)-configuration of the thiazolidinone methylidene group .
    • IR : Validates functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm stereochemistry and bond lengths .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. antimicrobial effects) can arise from:

  • Assay variability : Standardize in vitro models (e.g., cell lines, enzyme concentrations) .
  • Dose-response curves : Compare EC₅₀/IC₅₀ values under consistent conditions .
  • Structural analogs : Evaluate activity trends using derivatives with modified substituents (e.g., methoxyethyl vs. benzyl groups) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile?

  • Functional group substitutions :
    • Replace the 4-methylpiperidin-1-yl group with other amines (e.g., morpholine, thiomorpholine) to modulate solubility .
    • Modify the thiazolidinone 2-thioxo group to assess its role in target binding .
  • In silico modeling : Use molecular docking (e.g., AutoDock) to predict interactions with biological targets like kinases or GPCRs .
  • Biological testing : Prioritize assays relevant to hypothesized mechanisms (e.g., kinase inhibition for anticancer activity) .

Q. What methodological approaches are critical for elucidating interaction mechanisms with biological targets?

  • Biophysical techniques :
    • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to purified proteins .
    • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of interactions .
  • Crystallography : Co-crystallize the compound with its target (e.g., enzyme active site) using SHELXL for structural insights .
  • Enzyme kinetics : Monitor inhibition constants (Ki) via Michaelis-Menten plots under varying substrate concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.